
a-Phenyl-
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Overview
Description
α-Phenyl-β-amidoethanols are a class of organic compounds characterized by a phenyl group attached to the α-carbon of an ethanol backbone, with an amido substituent at the β-position. These compounds exhibit unique self-association behaviors due to intramolecular and intermolecular hydrogen bonding, which are highly dependent on solvent polarity, temperature, and substituent groups . Key derivatives studied include:
- Compound 1: α-Phenyl-β-(N-methylacetamido)ethanol
- Compound 2: α-Phenyl-β-(N-phenylacetamido)ethanol
- Compound 3: α-Phenyl-β-(N-alkyl/aryl-substituted acetamido)ethanol
Their structural flexibility allows for dynamic equilibrium between folded (Z) and extended (E) conformers, driven by rotation around the amide bond .
Preparation Methods
Phenyl compounds can be synthesized through various methods. One common method is the nucleophilic aromatic substitution, where an aryl halide reacts with a nucleophile under specific conditions . Another method involves the oxidation of arylhydrosilanes using transition metal catalysis . Industrial production methods include the pyrolysis of the sodium salt of benzene sulfonic acid, the Dow process, and the air oxidation of cumene .
Chemical Reactions Analysis
Phenyl compounds undergo various types of chemical reactions, including:
Oxidation: Phenyl groups can be oxidized to form phenols.
Reduction: Reduction reactions can convert phenyl groups into cyclohexane derivatives.
Substitution: Phenyl groups can undergo electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions: Reagents like nitric acid for nitration and bromine for bromination are commonly used. .
Major Products: Products include nitrophenols and bromophenols, depending on the specific reagents and conditions used
Scientific Research Applications
Phenyl compounds have a wide range of applications in scientific research:
Chemistry: Used as building blocks for synthesizing more complex molecules.
Biology: Phenyl groups are part of many biologically active molecules, including drugs and natural products.
Medicine: Phenyl derivatives are used in pharmaceuticals for their therapeutic properties.
Industry: Used in the production of plastics, resins, and disinfectants.
Mechanism of Action
The mechanism of action of phenyl compounds varies depending on their specific structure and application. For example, phenylephrine, a phenyl derivative, acts as an alpha-1 adrenergic receptor agonist, causing vasoconstriction by stimulating alpha-1 receptors . The molecular targets and pathways involved include adrenergic receptors and the associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrogen Bonding and Self-Association
- Key Findings: The E isomer of α-phenyl-β-amidoethanols forms stronger dimers (ΔH = -22 kJ/mol) compared to the Z isomer due to optimal hydrogen bond geometry . In contrast, N-(4-carboxyphenyl)polymethylenimines exhibit sp² hybridization, leading to planar structures and pKa values insensitive to solvent effects . Senicapoc, a calcium channel antagonist, lacks dynamic conformers but leverages phenyl stacking for membrane targeting .
Thermodynamic and Spectroscopic Data
Table 1: Thermodynamic Parameters for α-Phenyl-β-Amidoethanols
Compound | Conformer | ΔH (kJ/mol) | ΔS (J/mol·K) | Solvent |
---|---|---|---|---|
1 | E | -22 ± 1 | -49 ± 5 | CDCl₃ |
1 | Z | -10 ± 4 | -27 ± 13 | CDCl₃ |
2 | E | -20 ± 2 | -45 ± 6 | CDCl₃ |
Table 2: pKa Values of Similar Phenyl Derivatives
Compound | pKa (Water, 25°C) | Hybridization |
---|---|---|
N-(4-Carboxyphenyl) derivative | 2.46 | sp² |
N-Phenylpolymethylenimine | 1.20 | sp³ |
α-Phenyl-β-amidoethanol (E) | ~1.5 (estimated) | sp³ |
- Key Insights: The sp² hybridization in N-(4-carboxyphenyl) derivatives results in higher acidity (pKa = 2.46) compared to sp³-hybridized α-phenyl-β-amidoethanols . Temperature-dependent NMR studies reveal Z isomers exhibit larger OH chemical shift variations (0.011 ppm/K), indicative of conformational flexibility .
Solvent and Concentration Effects
- Chloroform : Stabilizes Z conformers at high dilution by promoting intramolecular hydrogen bonds .
- DMSO : Disrupts hydrogen bonds, shifting equilibrium to E conformers .
- Water: Not studied for α-phenyl derivatives but critical for N-(4-carboxyphenyl) compounds due to ionization .
Research Implications
- Drug Design: The dynamic equilibrium of α-phenyl-β-amidoethanols offers a model for pH- or solvent-responsive drug delivery systems.
- Material Science : Self-association behavior can inform the design of supramolecular polymers.
- Limitations : Lack of data on long-term stability and in vivo pharmacokinetics necessitates further study .
Q & A
Q. Basic: How can I design a robust experimental protocol for synthesizing a-Phenyl- derivatives with high purity?
Methodological Answer:
- Step 1: Start with a literature review to identify common synthetic routes (e.g., Friedel-Crafts alkylation, Suzuki coupling) and their limitations for your target compound .
- Step 2: Use the PICOT framework to define variables: Population (reactant classes), Intervention (catalyst or solvent choice), Comparison (yield/purity across methods), Outcome (optimal conditions), and Time (reaction duration) .
- Step 3: Validate purity via chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (NMR, IR) to confirm structural integrity .
- Step 4: Include control experiments to rule out side reactions and document reproducibility across trials .
Q. Advanced: What strategies resolve contradictions in mechanistic data for a-Phenyl- compound reactivity under varying pH conditions?
Methodological Answer:
- Strategy 1: Perform kinetic isotope effect (KIE) studies to distinguish between proton-coupled electron transfer (PCET) and radical-based pathways .
- Strategy 2: Use computational tools (DFT, MD simulations) to model transition states and compare theoretical vs. experimental activation energies .
- Strategy 3: Conduct in situ spectroscopic monitoring (UV-Vis, Raman) to track intermediate species and validate proposed mechanisms .
- Strategy 4: Apply statistical frameworks (ANOVA, Bayesian analysis) to assess data variability and identify outliers .
Q. Basic: How do I select appropriate analytical techniques for characterizing a-Phenyl- compounds?
Methodological Answer:
- Guideline 1: For structural elucidation, prioritize NMR (¹H/¹³C for functional groups) and mass spectrometry (exact mass determination) .
- Guideline 2: Use X-ray crystallography for absolute configuration determination if crystals are obtainable .
- Guideline 3: Employ HPLC-DAD/UV for quantifying purity and identifying co-eluting impurities .
- Guideline 4: Cross-reference spectral databases (e.g., SciFinder, Reaxys) to confirm novel compounds .
Q. Advanced: How can I optimize catalytic systems for a-Phenyl- functionalization while minimizing environmental impact?
Methodological Answer:
- Approach 1: Screen green solvents (e.g., ionic liquids, supercritical CO₂) using Design of Experiments (DoE) to balance efficacy and sustainability .
- Approach 2: Evaluate catalyst recyclability via leaching tests (ICP-MS) and turnover number (TON) calculations .
- Approach 3: Apply life-cycle assessment (LCA) to compare energy/chemical waste across synthetic routes .
- Approach 4: Collaborate with computational chemists to predict solvent-catalyst interactions and reduce trial-and-error experimentation .
Q. Basic: What are best practices for documenting reproducibility in a-Phenyl- synthesis protocols?
Methodological Answer:
- Practice 1: Detail exact molar ratios, temperature ramps, and stirring rates in the methods section .
- Practice 2: Report yields as averages of ≥3 independent trials with standard deviations .
- Practice 3: Deposit raw data (spectra, chromatograms) in open-access repositories (e.g., Zenodo) for peer validation .
- Practice 4: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
Q. Advanced: How do I address conflicting bioactivity results for a-Phenyl- derivatives across different cell lines?
Methodological Answer:
- Solution 1: Standardize assays using ISO-certified cell lines and control for passage number and culture conditions .
- Solution 2: Perform dose-response curves (IC₅₀/EC₅₀) with replicates to quantify potency variability .
- Solution 3: Use multi-omics integration (transcriptomics, proteomics) to identify off-target effects or pathway crosstalk .
- Solution 4: Apply Hill slope analysis to distinguish between allosteric vs. competitive binding mechanisms .
Q. Basic: What ethical considerations apply when publishing spectral data for novel a-Phenyl- compounds?
Methodological Answer:
- Consideration 1: Ensure compliance with journal policies on data sharing and intellectual property .
- Consideration 2: Annotate spectra with acquisition parameters (e.g., NMR frequency, solvent peaks) to enable replication .
- Consideration 3: Cite prior art (patents, preprints) to avoid inadvertent plagiarism .
- Consideration 4: Disclose funding sources and conflicts of interest in the acknowledgments section .
Q. Advanced: How can machine learning models improve reaction prediction for a-Phenyl- scaffold diversification?
Methodological Answer:
- Method 1: Train models on reaction databases (e.g., USPTO, Pistachio) to predict feasible transformations .
- Method 2: Use SHAP (SHapley Additive exPlanations) values to interpret feature importance in reaction outcomes .
- Method 3: Validate predictions with high-throughput experimentation (HTE) robots for rapid iteration .
- Method 4: Collaborate with cheminformatics teams to curate high-quality, domain-specific training data .
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(6-chloro-1-phenylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17(14(9-18)16-12)11-4-2-1-3-5-11/h1-8,18H,9H2 |
InChI Key |
IRVSRKBLNCSTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)N=C2CO |
Origin of Product |
United States |
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